molecular formula C11H10N2O B13989895 5-methyl-2-phenyl-2H-pyrazole-3-carboxaldehyde

5-methyl-2-phenyl-2H-pyrazole-3-carboxaldehyde

Cat. No.: B13989895
M. Wt: 186.21 g/mol
InChI Key: PCVZRHVWMPIZJP-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-2H-pyrazole-3-carboxaldehyde: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Reaction: One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. This reaction typically occurs under acidic or basic conditions.

    Condensation Reaction: Another method includes the condensation of phenylhydrazine with β-ketoesters, followed by oxidation to form the desired pyrazole derivative.

Industrial Production Methods: Industrial production often employs multi-step synthesis involving readily available starting materials. The process may include:

    Hydrazine Derivatives: Using hydrazine derivatives as starting materials.

    Catalysts: Employing catalysts such as acids or bases to facilitate the cyclization or condensation reactions.

    Purification: Utilizing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Substitution Reagents: Halogens or nitrating agents for substitution reactions.

Major Products:

    Oxidation: 5-methyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

    Reduction: 5-methyl-2-phenyl-2H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent used.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.

    Catalysts: Employed in catalytic reactions due to its ability to stabilize transition states.

Biology:

Medicine:

Industry:

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-2H-pyrazole-3-carboxaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or π-π interactions with active sites, leading to inhibition or activation of biological pathways. For example, as an enzyme inhibitor, it can bind to the active site of xanthine oxidase, preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Uniqueness:

  • Functional Group: The presence of the aldehyde group at the 3-position makes it a versatile intermediate for further chemical modifications.
  • Reactivity: The compound’s reactivity towards various chemical reactions, such as oxidation and reduction, makes it valuable in synthetic chemistry.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-methyl-2-phenylpyrazole-3-carbaldehyde

InChI

InChI=1S/C11H10N2O/c1-9-7-11(8-14)13(12-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

PCVZRHVWMPIZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C=O)C2=CC=CC=C2

Origin of Product

United States

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